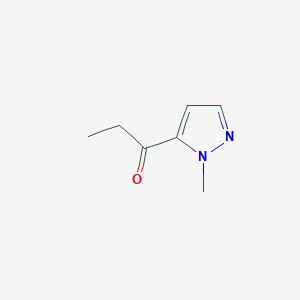![molecular formula C11H13N3O2 B1450199 1-[4-(3-Azidopropoxy)-phenyl]-ethanone CAS No. 1627113-76-1](/img/structure/B1450199.png)
1-[4-(3-Azidopropoxy)-phenyl]-ethanone
説明
1-[4-(3-Azidopropoxy)-phenyl]-ethanone, also known as 4-(3-azidopropoxy)benzaldehyde, is an organic compound belonging to the class of aldehydes. This compound has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. In
科学的研究の応用
Click Chemistry Applications
1-[4-(3-Azidopropoxy)-phenyl]-ethanone: is a valuable compound in click chemistry, where it can be used as a linker molecule. The azide group present in this compound participates in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of click chemistry. This reaction is highly selective, efficient, and yields stable triazole linkages . Such properties make it ideal for bioconjugation in the development of new biomaterials, drug delivery systems, and surface modifications.
Proteomics and Affinity Chromatography
In proteomics, 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can be utilized as a cleavable cross-linker. The azide functionality allows for the attachment to other biomolecules, and subsequent cleavage under reductive conditions to yield primary amines . This is particularly useful in affinity chromatography, where the reversible binding of proteins is necessary for purification and analysis.
Material Science Research
The introduction of azide groups into materials can significantly alter their properties. 1-[4-(3-Azidopropoxy)-phenyl]-ethanone could be investigated for its potential use in the development of novel polymers, gels, or liquid crystals. The azide functionality may influence self-assembly properties, responsiveness to stimuli, and interaction with other materials.
Bioorthogonal Labeling
Bioorthogonal chemistry is a rapidly growing field where 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can play a crucial role. The azide group does not naturally occur in biological systems, making it an excellent tag for bioorthogonal labeling. It can be used to label biomolecules like proteins or DNA without interfering with their natural functions.
Synthesis of Azobenzene Derivatives
Azobenzene derivatives have numerous applications, from molecular switches to data storage. 1-[4-(3-Azidopropoxy)-phenyl]-ethanone can serve as a precursor in the synthesis of these compounds. The azide group can be reduced to an amine and then diazotized to form azobenzene linkages .
Development of Fluorinated Materials
The compound’s structure allows for the potential development of fluorinated materials. The presence of a fluorine atom can enhance stability, alter hydrophobicity, and influence electronic properties. This makes 1-[4-(3-Azidopropoxy)-phenyl]-ethanone a candidate for research in creating materials with specific desired properties.
特性
IUPAC Name |
1-[4-(3-azidopropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIRBNEWDFCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Azidopropoxy)-phenyl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)
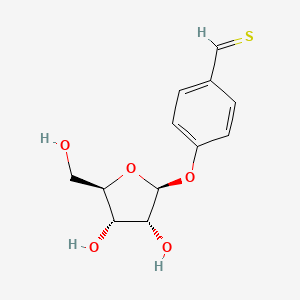
![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)
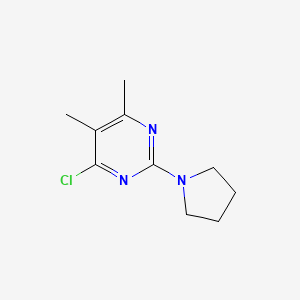
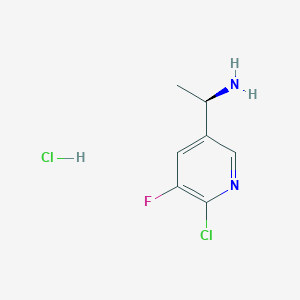
![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
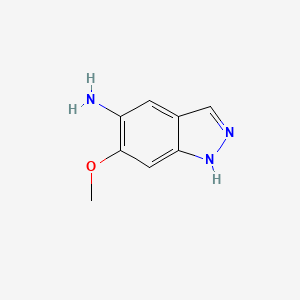
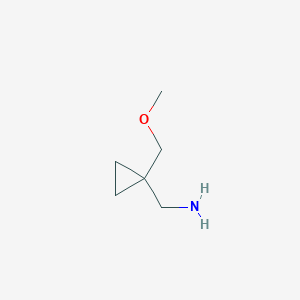
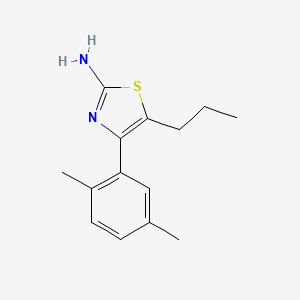
methanone](/img/structure/B1450134.png)
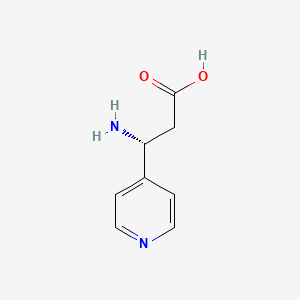
![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)
